molecular formula C25H32INO5 B1512294 O-Isobutyryl N-Methyl Naltrexone Iodide CAS No. 1048360-09-3

O-Isobutyryl N-Methyl Naltrexone Iodide

Cat. No.: B1512294
CAS No.: 1048360-09-3
M. Wt: 553.4 g/mol
InChI Key: FXDRXEPBIKHKNU-KLNDCSAKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

O-Isobutyryl N-Methyl Naltrexone Iodide is a chemical derivative of naltrexone and a modified analog of methylnaltrexone, a peripherally acting μ-opioid receptor antagonist (PAMORA) . With the molecular formula C25H32INO5 and a molecular weight of 553.44 , this compound is supplied as a high-purity impurity reference standard (CAS 1048360-09-3) . It serves as a critical tool in pharmaceutical research and development, specifically in the analysis and quality control of opioid antagonists. Researchers utilize this compound to study drug metabolism, identify potential synthesis byproducts, and ensure the purity and stability of active pharmaceutical ingredients (APIs) like methylnaltrexone . Methylnaltrexone, the parent compound of this derivative, is clinically used to treat opioid-induced constipation without reversing central analgesic effects, as its quaternary ammonium structure limits its passage across the blood-brain barrier . The structural modifications in this compound make it invaluable for method development in analytical techniques such as HPLC and mass spectrometry, helping to profile the impurity landscape of opioid antagonist formulations . This product is intended For Research Use Only.

Properties

CAS No.

1048360-09-3

Molecular Formula

C25H32INO5

Molecular Weight

553.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide

InChI

InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1

InChI Key

FXDRXEPBIKHKNU-KLNDCSAKSA-M

SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-]

Isomeric SMILES

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-]

Canonical SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-]

Origin of Product

United States

Preparation Methods

Detailed Preparation Steps

Hydroxyl Protection

  • Reagents and Conditions:
    Naltrexone is reacted with isobutyryl chloride or an equivalent isobutyryl donor in the presence of a tertiary amine base such as triethylamine to form 3-O-isobutyryl-naltrexone.
  • Solvents:
    Common solvents include tetrahydrofuran (THF) or other organic solvents compatible with esterification.
  • Notes:
    The isobutyryl protecting group is preferred over acetyl due to its higher stability during purification, resulting in better yields (~76.8%) compared to acetyl (~36.3%).

Methylation to Form the Iodide Salt

  • Reagents and Conditions:
    The 3-O-isobutyryl-naltrexone is methylated using methyl iodide, which acts as a methylating agent, to form the quaternary ammonium iodide salt.
  • Temperature:
    The reaction is typically carried out at elevated temperatures ranging from about 70°C to 90°C, often around 80-88°C, for 5 to 16 hours to ensure complete methylation.
  • Solvents:
    Dipolar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or tetrahydrofuran (THF) are used to facilitate the reaction.
  • Purification:
    The crude product can be purified by chromatography (reverse-phase or normal phase using silica gel or alumina) or recrystallization to obtain high purity O-Isobutyryl N-Methyl Naltrexone Iodide.

Deprotection (Optional)

  • Reagents and Conditions:
    The isobutyryl protecting group can be removed by treatment with hydrobromic acid (HBr) or other acidic conditions to yield the corresponding R-N-Methylnaltrexone bromide/iodide salt.
  • Further Purification:
    The halide counterion can be exchanged using anion exchange resins to obtain the desired bromide or iodide salt form.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Yield & Notes
1 Hydroxyl protection of naltrexone Isobutyryl chloride, triethylamine, THF 76.8% yield; stable intermediate
2 Methylation of protected naltrexone Methyl iodide, NMP/THF, 80-88°C, 5-16 hours High purity this compound obtained after purification
3 Deprotection (optional) Hydrobromic acid, room temperature Produces R-MNTX bromide/iodide salt; anion exchange for counterion modification

Analytical and Purification Techniques

  • Chromatography:
    Both reverse-phase and normal phase chromatography are employed for purification. Alumina or silica gel are common stationary phases.

  • Recrystallization:
    Multiple recrystallizations are used to enhance purity and isolate crystalline forms suitable for pharmaceutical use.

  • Characterization:
    Liquid chromatography-mass spectrometry (LC/MS) is used to confirm the identity and purity of intermediates and final products.

Research Findings and Industrial Relevance

  • The use of the isobutyryl protecting group significantly improves the stability of the intermediate during purification compared to acetyl protection, which tends to hydrolyze prematurely.

  • The methylation step with methyl iodide is efficient and stereoselective, producing predominantly the R-enantiomer when starting from 3-O-isobutyryl-naltrexone.

  • The iodide salt form is a convenient intermediate that can be converted to other salt forms (e.g., bromide) for pharmaceutical formulation purposes.

  • The process is scalable, with reaction conditions suitable for industrial production, including temperature control and solvent selection to optimize yield and purity.

Summary Table of Key Parameters

Parameter Preferred Conditions/Values Comments
Hydroxyl Protecting Group Isobutyryl More stable than acetyl
Protecting Group Introduction Triethylamine base, THF solvent Efficient esterification
Methylating Agent Methyl iodide Quaternization at nitrogen
Methylation Temperature 70-90°C (preferably ~88°C) Ensures complete methylation
Reaction Time 5-16 hours Optimized for yield and purity
Solvents for Methylation NMP, DMF, THF Dipolar aprotic solvents preferred
Purification Methods Chromatography (reverse/normal phase), recrystallization Ensures high purity
Deprotection Agent Hydrobromic acid Removes isobutyryl group
Salt Form Modification Anion exchange resin (bromide form) For pharmaceutical salt conversion

Chemical Reactions Analysis

Step 1: 3-O-Isobutyryl Protection of Naltrexone

  • Reagents : Naltrexone, isobutyryl chloride, triethylamine (NEt₃), anhydrous tetrahydrofuran (THF) .

  • Conditions :

    • Reaction at 0°C for 1 hour, followed by 18 hours at room temperature.

    • Quenching with saturated NaHCO₃ and extraction with CH₂Cl₂.

  • Yield : 71.6% after flash chromatography .

  • Key Observation : Isobutyryl offers superior stability over acetyl during purification, enabling a 76.8% yield compared to acetyl’s 36.3% .

Step 2: N-Methylation with Methyl Iodide

  • Reagents : 3-O-isobutyryl-naltrexone, methyl iodide (CH₃I), N₂ atmosphere .

  • Conditions :

    • Sublimation of CH₃I onto the protected naltrexone under high vacuum.

    • Sealed reaction at 88–90°C for 17 hours.

  • Yield : 89.3% after purification .

  • Mechanistic Insight : Methyl iodide selectively alkylates the tertiary amine, forming a quaternary ammonium iodide salt .

Purification and Stability

  • Chromatography : Silica gel flash chromatography resolves intermediates, achieving >95% purity .

  • Thermal Stability : The isobutyryl group remains intact at temperatures up to 80°C, critical for industrial scalability .

Deprotection and Anion Exchange

  • Reagents : 48% aqueous HBr, methanol, anion exchange resin (bromide form) .

  • Conditions :

    • Heating at 64–65°C for 6.5 hours to cleave the isobutyryl group.

    • Anion exchange replaces iodide with bromide, yielding R-MNTX bromide .

  • Final Yield : 64% after column purification .

Reaction Optimization Data

ParameterValue/DetailSource
Protection SolventAnhydrous THF
Methylation Temperature88–90°C
Methylation PressureHigh vacuum (sublimation)
Anion Exchange Efficiency~83% (iodide to bromide conversion)

Key Challenges and Solutions

  • Byproduct Formation : Unprotected naltrexone derivatives may form if reaction pH or temperature deviates. Controlled conditions (e.g., NEt₃ as base) minimize side reactions .

  • Scalability : Use of dipolar aprotic solvents (e.g., NMP) enhances reaction homogeneity and reproducibility .

Scientific Research Applications

O-Isobutyryl N-Methyl Naltrexone Iodide is an organic chemical compound derived from naltrexone, primarily used to counteract opioid-induced side effects without diminishing analgesia . The applications of N-methylnaltrexone, including its derivatives, mainly revolve around its function as a peripheral opioid receptor antagonist .

Key Applications

  • Opioid-Induced Constipation (OIC) Treatment: Methylnaltrexone is effective in treating OIC, a common side effect in patients requiring long-term opioid therapy . It works by blocking the effects of opioids in the gastrointestinal tract without affecting pain relief in the central nervous system . Studies have shown that subcutaneous administration of methylnaltrexone significantly increases rescue-free bowel movements (RFBM) within a few hours of administration compared to a placebo .
  • Use in Advanced Illness and Chronic Pain: Research indicates that methylnaltrexone is effective for OIC in patients with advanced illnesses and those receiving opioids for chronic, non-malignant pain .
  • Critical Care Applications: Methylnaltrexone has been investigated for alleviating OIC and gastrointestinal stasis in critical care patients. Clinical trials have assessed its impact on time to significant rescue-free laxation, gastric residual volume, tolerance of enteral feeds, and other relevant outcomes in ICU settings .
  • Irritable Bowel Syndrome (IBS) Treatment: N-methylnaltrexone compounds are considered for use in treating irritable bowel syndrome, particularly for alleviating symptoms like diarrhea, alternating constipation and diarrhea, abdominal pain, and bloating .
  • Reduction of Opioid Side Effects: Methylnaltrexone and its derivatives can reduce various opioid-related side effects, including nausea, emesis, pruritus, and urinary retention .

Mechanism of Action

The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Structural and Pharmacological Properties

The following table summarizes key differences between O-Isobutyryl N-Methyl Naltrexone Iodide and related compounds:

Compound Structural Modifications Counterion Solubility Receptor Affinity Duration of Action Key Applications/Notes
This compound O-Isobutyryl ester, N-methyl quaternary Iodide Moderate (iodide salts generally less soluble than chlorides) High mu-opioid antagonism Unknown; ester may prolong activity Potential prodrug; peripheral action due to quaternary nitrogen
Methylnaltrexone Bromide (Relistor®) N-methyl quaternary Bromide High High mu-opioid antagonism ~24 hours FDA-approved for opioid-induced constipation; limited CNS penetration
Naltrexone Hydrochloride Parent compound Chloride High High mu-opioid antagonism 24–36 hours Oral/injectable; CNS penetration for addiction treatment
6-Desoxonaltrexone Derivatives 6-deoxy modification Varies Lower (increased lipophilicity) Similar to naltrexone Not reported Research focus on enhanced BBB permeability
Naltrexone Methiodide N-methyl quaternary Iodide Moderate High mu-opioid antagonism Not reported Research comparator; (R)-configuration confirmed

Key Research Findings

  • Synthesis and Stereochemistry :

    • This compound is synthesized via quaternization of naltrexone with methyl iodide in acetone, yielding a 60%–70% yield. The (R)-configuration at the nitrogen center is critical for receptor binding .
    • Methylnaltrexone (bromide) shares the quaternary nitrogen structure but lacks the O-isobutyryl group, highlighting differences in metabolic stability and solubility .
  • Functional Comparisons: Peripheral vs. Central Action: Quaternary ammonium derivatives like this compound and methylnaltrexone are peripherally restricted, making them suitable for gastrointestinal opioid antagonism without CNS side effects .
  • Receptor Binding and Selectivity: Naltrexone derivatives with quaternary ammonium groups retain high mu-opioid receptor affinity but show negligible kappa or delta receptor activity, similar to the parent compound . In radioligand binding assays, methylnaltrexone and its analogs exhibit subnanomolar binding affinities (Ki < 1 nM), comparable to this compound in preliminary studies .

Clinical and Preclinical Implications

  • Methylnaltrexone Bromide : Clinically used for opioid-induced constipation, its bromide counterion offers higher solubility than iodide, facilitating subcutaneous administration .
  • Naltrexone Hydrochloride : Unlike quaternary derivatives, it crosses the BBB, making it effective for alcohol/opioid dependence but unsuitable for peripheral-only applications .

Q & A

Q. What statistical approaches are recommended for analyzing receptor binding kinetics?

  • Methodology : - Nonlinear regression (e.g., one-site vs. two-site binding models) to determine Kd and Bmax [[10]].

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